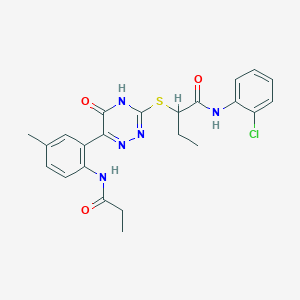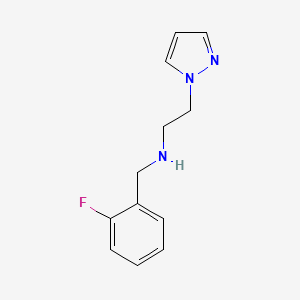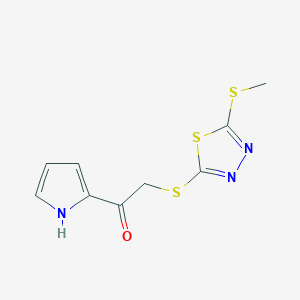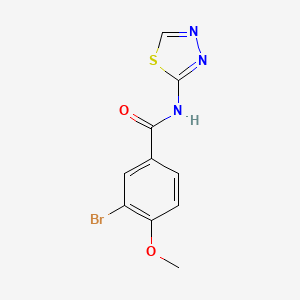
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a triazinylthio group, and a butanamide backbone, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinylthio intermediate, which is then coupled with the chlorophenyl and butanamide moieties under controlled conditions. Common reagents used in these reactions include chlorinating agents, amides, and thiolating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-1,2,4-triazin-3-yl)thio)acetamide
- N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-1,2,4-triazin-3-yl)thio)propionamide
Uniqueness
N-(2-chlorophenyl)-2-((6-(5-methyl-2-propionamidophenyl)-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)butanamide stands out due to its specific structural features, which confer unique chemical and biological properties
特性
分子式 |
C23H24ClN5O3S |
|---|---|
分子量 |
486.0 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C23H24ClN5O3S/c1-4-18(21(31)26-17-9-7-6-8-15(17)24)33-23-27-22(32)20(28-29-23)14-12-13(3)10-11-16(14)25-19(30)5-2/h6-12,18H,4-5H2,1-3H3,(H,25,30)(H,26,31)(H,27,29,32) |
InChIキー |
DSHTUPNETPZEOM-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC=CC=C1Cl)SC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B14910629.png)
![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)







![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)

